molecular formula C22H25NO4 B4984731 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B4984731
M. Wt: 367.4 g/mol
InChI Key: JLEXIHYORXJGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-418 is a cholinergic agonist that selectively binds to nicotinic acetylcholine receptors (nAChRs) in the brain. It has been shown to improve cognitive function in animal models and has potential therapeutic applications for treating cognitive impairments associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

ABT-418 binds to 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain, which are involved in the regulation of cognitive function, mood, and behavior. By binding to these receptors, ABT-418 stimulates the release of neurotransmitters such as dopamine and acetylcholine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
ABT-418 has been shown to improve cognitive function in animal models and has potential therapeutic applications for treating cognitive impairments associated with Alzheimer's disease, schizophrenia, and ADHD. In addition, ABT-418 has been studied for its potential use in treating nicotine addiction.

Advantages and Limitations for Lab Experiments

ABT-418 has several advantages for lab experiments, including its high selectivity for 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain, its ability to improve cognitive function in animal models, and its potential therapeutic applications for treating cognitive impairments and neurological disorders. However, there are also limitations to the use of ABT-418 in lab experiments, including its potential toxicity and the need for further research to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on ABT-418, including its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis, its potential as a cognitive enhancer for healthy individuals, and its potential as a treatment for nicotine addiction. Further research is also needed to determine the optimal dosage and administration of ABT-418, as well as its long-term safety and efficacy in humans.
In conclusion, ABT-418 is a compound that has potential therapeutic applications for treating cognitive impairments and neurological disorders. Its selective binding to 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain and ability to improve cognitive function in animal models make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in treating other neurological disorders and as a cognitive enhancer for healthy individuals.

Synthesis Methods

The synthesis of ABT-418 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate products, and the final purification of the compound. The details of the synthesis method have been published in scientific literature and involve the use of various reagents and solvents.

Scientific Research Applications

ABT-418 has been extensively studied in animal models for its potential use in treating cognitive impairments. It has been shown to improve learning and memory in rats and mice, and has been tested in clinical trials for its efficacy in treating Alzheimer's disease and ADHD. In addition, ABT-418 has been studied for its potential use in treating nicotine addiction.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15-4-6-16(7-5-15)12-18-14-21(24)23(22(18)25)11-10-17-8-9-19(26-2)20(13-17)27-3/h4-9,13,18H,10-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEXIHYORXJGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-(4-methyl-benzyl)-pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.